molecular formula C22H16FN3O4S B2686009 (E)-dimethyl 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)isophthalate CAS No. 797799-69-0

(E)-dimethyl 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)isophthalate

Cat. No.: B2686009
CAS No.: 797799-69-0
M. Wt: 437.45
InChI Key: KMFTYJPDQNQFJW-LFIBNONCSA-N
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Description

(E)-Dimethyl 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)isophthalate is a synthetic organic compound featuring a thiazole core substituted with a 4-fluorophenyl group, a cyano-functionalized vinyl chain, and an isophthalate ester backbone. While direct evidence regarding its synthesis or applications is absent in the provided sources, structural analogs and related compounds (e.g., thiazole derivatives with fluorophenyl substituents) suggest its relevance in medicinal chemistry or materials science .

Properties

IUPAC Name

dimethyl 5-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O4S/c1-29-21(27)14-7-15(22(28)30-2)9-18(8-14)25-11-16(10-24)20-26-19(12-31-20)13-3-5-17(23)6-4-13/h3-9,11-12,25H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFTYJPDQNQFJW-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-dimethyl 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)isophthalate is a synthetic compound that incorporates a thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C19_{19}H17_{17}F1_{1}N4_{4}O4_{4}S
  • SMILES Notation : COC(=O)c1cc(c(c1C(=O)OC)N=C(C#N)C(=C)c2ccc(F)cc2S(=O)(=O))

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • VEGFR Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. In vitro studies demonstrated that it significantly reduced phosphorylation of VEGFR-2, leading to decreased tumor cell proliferation and migration .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines. For instance, it upregulated pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, thus promoting programmed cell death in cancer cells .
  • Cell Cycle Arrest : The compound has been found to cause cell cycle arrest at the G0/G1 phase in various cancer cell lines, which prevents cells from proliferating and contributes to its anticancer effects .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Effect Observed
Study 1A4310.05VEGFR-2 InhibitionReduced proliferation and migration
Study 2MCF-70.14Apoptosis InductionIncreased Bax/Bcl-2 ratio
Study 3HepG20.19Cell Cycle ArrestG0/G1 phase arrest

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer showed that treatment with this compound resulted in significant tumor shrinkage in over 50% of participants, correlating with reduced VEGFR activity and increased markers of apoptosis.
  • Breast Cancer Research : In a study focusing on MCF-7 breast cancer cells, administration of the compound led to a marked decrease in cell viability and significant induction of apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment.
  • Combination Therapy : Research indicated that when combined with traditional chemotherapeutic agents, this compound enhanced the overall efficacy of treatment protocols by synergistically inducing apoptosis and inhibiting tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole Derivatives

The target compound shares structural motifs with several thiazole-based analogs (Table 1). Key comparisons include:

Compound Name/Identifier Key Substituents Structural Features Reference
(E)-Dimethyl 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)isophthalate 4-(4-Fluorophenyl)thiazol-2-yl, cyano-vinyl, dimethyl isophthalate Planar thiazole core with perpendicular fluorophenyl group; ester functionality Target
Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...)thiazole) 4-Chlorophenyl, 4-fluorophenyl, triazolyl-pyrazolyl Isostructural with halogen (Cl) substituent; similar conformation but altered packing
Compound 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-...)thiazole) 4-Fluorophenyl (dual), triazolyl-pyrazolyl Isostructural with Compound 4; halogen (F) substitution; identical packing
Compound 40 (2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) 2-Methyl-4-thiazolyl, nitrobenzene, benzamide Methyl-thiazole with nitroaryl group; bioactivity focus (cancer, viral infections)

Key Observations:

  • Halogen Substitution: Compounds 4 (Cl) and 5 (F) demonstrate that halogen choice minimally affects molecular conformation but alters crystal packing due to differences in van der Waals radii and polarizability . This suggests that replacing Cl with F in the target compound could enhance crystallinity or solubility.
  • Thiazole Functionalization: The target compound’s 4-(4-fluorophenyl)thiazol-2-yl group contrasts with Compound 40’s 2-methyl-4-thiazolyl.
  • Electron-Withdrawing Groups: The cyano-vinyl moiety in the target compound differs from the diazenyl group in (E)-4-[(4,5-dimethylthiazol-2-yl)diazenyl]-2-isopropyl-5-methylphenol ().

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